REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([N:13]([S:18]([C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1)(=[O:20])=[O:19])[CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:7][O:8][P:9](=[O:12])([OH:11])[OH:10].[OH-].[Na+].C(=O)(O)[O-].[Na+].O=C1CCC(=O)N1[O:42][C:43](=O)[CH:44]([NH:58][C:59]([O:61][CH3:62])=[O:60])[CH:45]([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1>CC(C)=O>[CH3:62][O:61][C:59](=[O:60])[NH:58][CH:44]([C:43](=[O:42])[NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([N:13]([S:18]([C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1)(=[O:20])=[O:19])[CH2:14][CH:15]([CH3:16])[CH3:17])[CH2:7][O:8][P:9]([OH:10])([OH:11])=[O:12])[CH:45]([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:1.2,3.4|
|
Name
|
phosphoric acid mono-{6-amino-2-[(4-amino-benzenesulfonyl)-isobutyl-amino]-hexyl}ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCC(COP(O)(O)=O)N(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
methoxycarbonylamino-3,3-diphenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester
|
Quantity
|
13.34 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)OC(C(C(C1=CC=CC=C1)C1=CC=CC=C1)NC(=O)OC)=O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this well stirred solution was added a freshly prepared solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous phase extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The resulting beige precipitate was collected by filtration
|
Reaction Time |
12 h |
Name
|
title product
|
Type
|
product
|
Smiles
|
COC(NC(C(C1=CC=CC=C1)C1=CC=CC=C1)C(NCCCCC(COP(=O)(O)O)N(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |